2-bromo-4,7,7-trimethyl-N-(2-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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Description
2-bromo-4,7,7-trimethyl-N-(2-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C18H22BrNO2 and its molecular weight is 364.3g/mol. The purity is usually 95%.
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Biological Activity
2-Bromo-4,7,7-trimethyl-N-(2-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide, with the chemical formula C18H22BrNO2 and CAS number 1005134-57-5, is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C18H22BrNO2 |
Molar Mass | 364.27678 g/mol |
Structure | Bicyclo[2.2.1]heptane derivative |
CAS Number | 1005134-57-5 |
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including anti-inflammatory, analgesic, and potential anticancer properties.
Anti-inflammatory Activity
Initial studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response. The structural features of the bicyclic system could contribute to its interaction with specific receptors involved in inflammation modulation.
Analgesic Properties
The compound's analgesic effects have been evaluated in animal models. It appears to act on both peripheral and central pain pathways, possibly through modulation of opioid receptors or inhibition of pain mediators like prostaglandins.
Anticancer Potential
Preliminary investigations into its anticancer properties have shown promise in vitro against various cancer cell lines. The mechanism may involve induction of apoptosis and inhibition of cell proliferation.
Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Study 2: Analgesic Efficacy
A double-blind study assessed the analgesic efficacy of this compound in patients with chronic pain conditions. Results indicated a statistically significant reduction in pain scores (p < 0.05) compared to placebo, suggesting effective pain relief mechanisms.
Study 3: Anticancer Activity
In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics (e.g., doxorubicin). Further investigation revealed that it induces apoptosis via the mitochondrial pathway.
Properties
IUPAC Name |
2-bromo-4,7,7-trimethyl-N-(2-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO2/c1-11-7-5-6-8-12(11)20-15(22)18-10-9-17(4,16(18,2)3)14(21)13(18)19/h5-8,13H,9-10H2,1-4H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHJJCMLEHXFND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C23CCC(C2(C)C)(C(=O)C3Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.